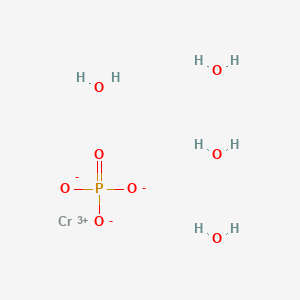

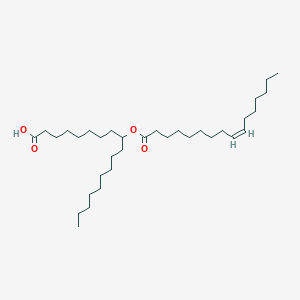

![molecular formula C7H8N4O2 B593345 茶碱,[8-3H] CAS No. 134459-03-3](/img/structure/B593345.png)

茶碱,[8-3H]

描述

Theophylline, also known as 1,3-dimethylxanthine, is a drug that inhibits phosphodiesterase and blocks adenosine receptors . It is used to treat chronic obstructive pulmonary disease (COPD) and asthma . Its pharmacology is similar to other methylxanthine drugs (e.g., theobromine and caffeine) .

Synthesis Analysis

The synthesis of Theophylline has been studied extensively. For instance, a study by Bruns, Reichelt, et al., 1984 combined techniques such as X-ray diffraction and thermogravimetric analysis to analyze the structure and dynamics of a crystalline system. They provided evidence that the form III structure has a theophylline monohydrate structure with the water molecules removed .Molecular Structure Analysis

Theophylline has a molecular formula of C7H8N4O2 and a molecular weight of 180.1640 . The 3D structure of Theophylline can be viewed using Java or Javascript .Chemical Reactions Analysis

Theophylline has been found to have several immunomodulatory and anti-inflammatory properties . The formation of a certain compound combined both the electron density distribution (EDD) of Theophylline and another compound with no net chemical change .Physical and Chemical Properties Analysis

Theophylline has a melting point of 544.7 K . The enthalpy of sublimation is 135 kJ/mol .科学研究应用

支气管哮喘治疗:茶碱与咖啡因密切相关,主要用于治疗可逆性气道阻塞,并作为急性左心室衰竭的辅助治疗。它的作用是通过抑制磷酸二酯酶和增加细胞内环磷酸腺苷来介导的 (Piafsky 和 Ogilvie,1975 年)。

腺苷受体拮抗剂:茶碱在脑组织中充当 A1 和 A2 腺苷受体的有效拮抗剂。茶碱的修饰可以增强其作为腺苷受体拮抗剂的效力和选择性 (Daly 等人,1985 年)。

在哮喘中的免疫调节作用:茶碱已被证明在哮喘中具有免疫调节作用。哮喘患者停用茶碱会导致哮喘症状加重和淋巴细胞数量变化 (Kidney 等人,1995 年)。

抗炎和免疫调节活性:茶碱具有显着的抗炎和免疫调节活性。它在体外抑制炎性细胞类型(如 T 淋巴细胞、嗜酸性粒细胞、肥大细胞和巨噬细胞)的活化 (Banner 和 Page,1995 年)。

心力衰竭中的睡眠呼吸障碍:茶碱已被有效用于治疗与稳定性心力衰竭相关的周期性呼吸,减少了呼吸暂停和低通气的发作 (Javaheri 等人,1996 年)。

支气管哮喘和呼吸系统疾病的治疗:50 多年来,茶碱一直是哮喘治疗的主要药物,具有抗炎、支气管扩张和增强膈肌收缩力的活性 (Torphy 和 Undem,1991 年)。

在 COVID-19 治疗中的潜在应用:茶碱正在被探索作为 COVID-19 患者治疗的辅助药物,通过其支气管扩张、免疫调节和潜在的抗病毒机制 (Montaño 等人,2022 年)。

皮肤中的抗衰老和抗细胞毒性:茶碱被认为是一种具有潜在抗衰老和抗氧化特性的化妆品,适用于人皮肤 (Bertolini 等人,2020 年)。

作用机制

属性

IUPAC Name |

1,3-dimethyl-8-tritio-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i3T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-WJULDGBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=NC2=C(N1)C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

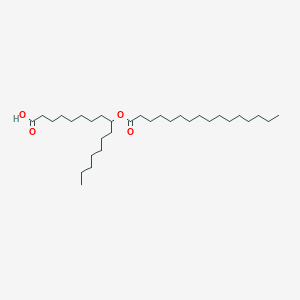

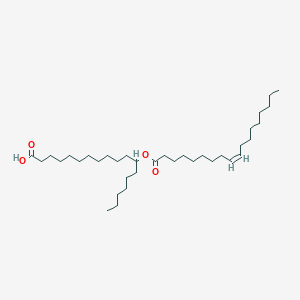

![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B593262.png)

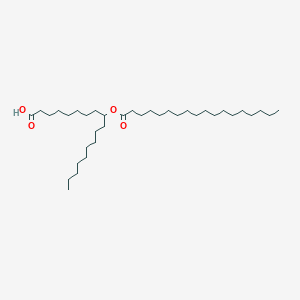

![[1,1-Biphenyl]-2,4-diol,5-(1-methylethyl)-](/img/structure/B593272.png)

![3-Oxa-8-thia-4-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),4-triene](/img/structure/B593282.png)